4-Ethoxy-1,2-difluorobenzene

Descripción general

Descripción

Synthesis Analysis

4-Ethoxy-1,2-difluorobenzene can be synthesized through several methods, including electrochemical fluorination of aromatic compounds and Friedel-Crafts reactions. For instance, the electrochemical fluorination of halobenzenes in liquid R4NF.mHF has been studied to understand the side reactions and formation mechanisms of difluorobenzene derivatives (Hirohide Horio et al., 1996). Additionally, the synthesis of 4-ethoxy-2,3-difluoroacetophenone, a related compound, has been achieved via Friedel-Crafts reaction, highlighting the synthetic routes to difluoroethoxybenzene derivatives (Tong Bin, 2013).

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-1,2-difluorobenzene and related fluorobenzenes has been explored through various spectroscopic and electron diffraction methods. Studies on 1,2,4,5-tetrafluorobenzene have provided insights into the geometric configuration and symmetry of the benzene ring, which can be applied to understanding the structural nuances of 4-ethoxy-1,2-difluorobenzene (S. H. Schei et al., 1984).

Chemical Reactions and Properties

The reactivity and chemical properties of 4-Ethoxy-1,2-difluorobenzene involve its participation in nucleophilic substitution reactions and its behavior in electrosynthesis processes. The ethoxylation of p-chloronitrobenzene under phase-transfer catalysts and ultrasound irradiation conditions, for example, sheds light on the nucleophilic substitution reactions pertinent to ethoxy derivatives (Maw‐Ling Wang & V. Rajendran, 2007).

Physical Properties Analysis

The liquid-crystalline properties of dissymmetric molecules, including those similar to 4-Ethoxy-1,2-difluorobenzene, have been extensively studied. Research on smectic properties of 4-[2-(Perfluoroalkyl)ethoxy]-substituted nitrobenzenes and benzonitriles has revealed the importance of fluorophilic and polar interactions in determining the molecular arrangements and thermal properties (Meili Duan et al., 1999).

Chemical Properties Analysis

The electrochemical properties and reactivity of fluorinated aromatic compounds provide a basis for understanding the chemical behavior of 4-Ethoxy-1,2-difluorobenzene. Electrochemical studies on the fluorination of aromatic compounds, including the synthesis and characterization of various difluorobenzene derivatives, elucidate the mechanisms and outcomes of electrochemical reactions in the presence of fluorine (K. Momota et al., 1998).

Aplicaciones Científicas De Investigación

Ethoxylation Studies

One study demonstrated the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions. This process, involving nucleophilic substitution reactions, highlighted the utility of ultrasound and phase-transfer catalysis in organic synthesis, potentially applicable to the synthesis or modification of compounds like 4-Ethoxy-1,2-difluorobenzene (Wang & Rajendran, 2007).

Material Science and Liquid Crystals

Research on the molecular ordering of smectogenic compounds and their interactions in a dielectric medium provides insights into the potential applications of 4-Ethoxy-1,2-difluorobenzene derivatives in liquid crystal technology. Studies have examined the impact of atomic charge and dipole moments on the behavior of these compounds, suggesting their utility in designing materials with specific optical properties (Ojha, 2005).

Environmental Biodegradation

The biodegradation of difluorobenzenes, closely related to 4-Ethoxy-1,2-difluorobenzene, has been studied to understand their environmental impact. One study reported the capability of the microbial strain Labrys portucalensis to degrade 1,3-difluorobenzene, providing insights into the potential environmental fate and bioremediation strategies for difluorobenzene compounds (Moreira et al., 2009).

Organometallic Chemistry

Research has highlighted the use of partially fluorinated benzenes, such as 1,2-difluorobenzene, in organometallic chemistry. These compounds serve as solvents or ligands in transition-metal-based catalysis, due to their reduced ability to donate π-electron density. This property allows for their use in a variety of catalytic and synthetic applications, possibly including reactions involving 4-Ethoxy-1,2-difluorobenzene derivatives (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-ethoxy-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIMITACCINBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

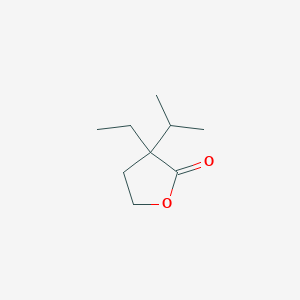

CCOC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378935 | |

| Record name | 4-ethoxy-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1,2-difluorobenzene | |

CAS RN |

163848-46-2 | |

| Record name | 4-ethoxy-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)